molecular formula C15H14BrN3O B3865185 6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine

6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B3865185
M. Wt: 332.19 g/mol
InChI Key: OHKIQDLVYIZTKS-UHFFFAOYSA-N
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Description

The compound “6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine” is a type of imidazopyridine, which is a class of compounds containing an imidazole ring fused with a pyridine moiety . The empirical formula of this compound is C7H6BrN3 .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves the reaction of 2,3-diaminopyridines with various aldehydes . For example, 5-bromopyridine-2,3-diamine can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives can be elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . The molecular weight of the compound “6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine” is 212.05 .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment . The effectiveness of this compound reaches a maximum value of 92% at 10^−4 M .


Physical And Chemical Properties Analysis

The compound “6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine” is a solid at 20 degrees Celsius . It has a melting point of 278-295 °C .

Mechanism of Action

The main mode of action of organic inhibitors like imidazo[4,5-b]pyridine derivatives occurs through adsorption of the organic compound on the surface of mild steel . Quantum chemical calculations indicated that the investigated molecule has a tendency to be protonated in the acid medium .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazo[4,5-b]pyridine derivatives have shown promising results in various fields such as medicinal chemistry, corrosion inhibition, and more . Future research could focus on exploring their potential in other applications, optimizing their synthesis methods, and improving their safety profiles. Further studies are also needed to fully understand their mechanisms of action and to develop more effective derivatives.

properties

IUPAC Name

6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-3-20-11-6-4-10(5-7-11)14-18-13-8-12(16)9(2)17-15(13)19-14/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKIQDLVYIZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=NC(=C(C=C3N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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